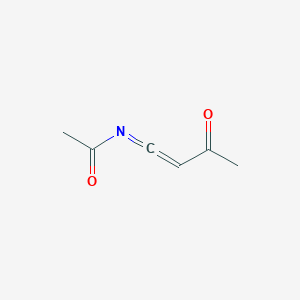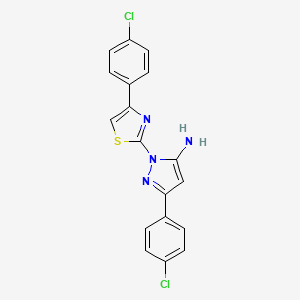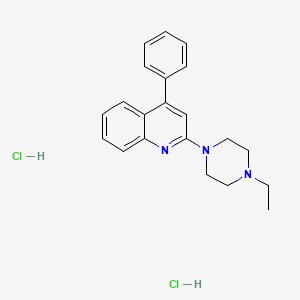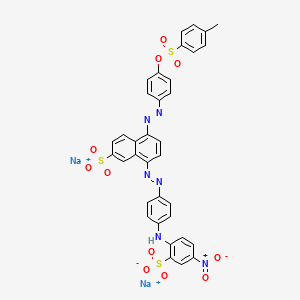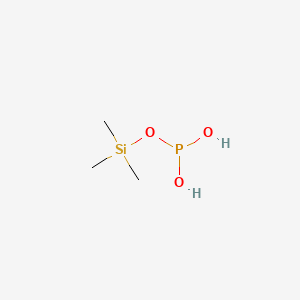
Trimethylsilyl dihydrogen phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-(trimethylsilyl)phosphite is an organophosphorus compound with the chemical formula C3H11O3PSi. It is a derivative of phosphorous acid where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis.
Métodos De Preparación
Mono-(trimethylsilyl)phosphite can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with phosphorous acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure maximum yield and efficiency.
Análisis De Reacciones Químicas
Mono-(trimethylsilyl)phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mono-(trimethylsilyl)phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which mono-(trimethylsilyl)phosphite exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can be easily removed under certain conditions, allowing the phosphorus atom to react with other molecules. This reactivity makes it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Mono-(trimethylsilyl)phosphite can be compared with other similar compounds such as tris(trimethylsilyl)phosphite and triethyl phosphite. While all these compounds contain a phosphorus atom bonded to silyl or alkyl groups, mono-(trimethylsilyl)phosphite is unique in having only one trimethylsilyl group, which gives it distinct reactivity and applications. Tris(trimethylsilyl)phosphite, for example, is often used as an additive in lithium-ion batteries due to its ability to form stable interphases on electrode surfaces .
Propiedades
Fórmula molecular |
C3H11O3PSi |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
trimethylsilyl dihydrogen phosphite |
InChI |
InChI=1S/C3H11O3PSi/c1-8(2,3)6-7(4)5/h4-5H,1-3H3 |
Clave InChI |
SYUQQUMHOZQROL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


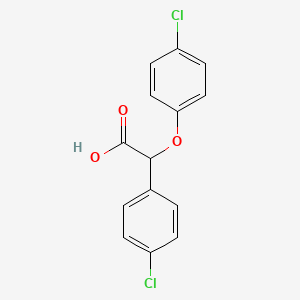

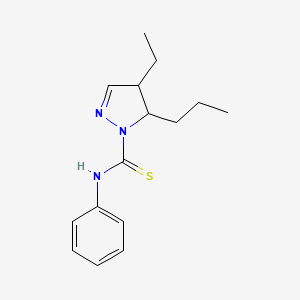

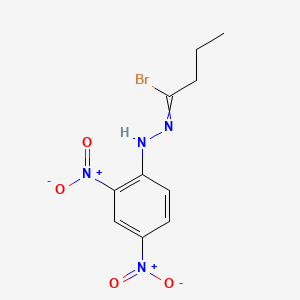
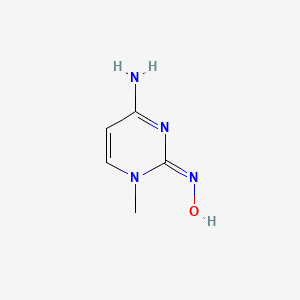
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
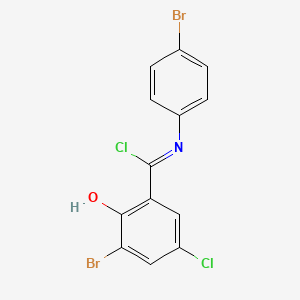

![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
